molecular formula C8H17NO B8218307 (2,2,4,4-Tetramethyloxetan-3-yl)methanamine

(2,2,4,4-Tetramethyloxetan-3-yl)methanamine

Cat. No.: B8218307
M. Wt: 143.23 g/mol
InChI Key: DDSLKAYZLFJGOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,2,4,4-Tetramethyloxetan-3-yl)methanamine is a heterocyclic compound with the molecular formula C8H17NO It is characterized by the presence of an oxetane ring substituted with four methyl groups and an amine group attached to the methylene carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,2,4,4-Tetramethyloxetan-3-yl)methanamine typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of 2,2,4,4-tetramethyl-1,3-dioxolane with ammonia or an amine source under acidic or basic conditions to form the oxetane ring. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(2,2,4,4-Tetramethyloxetan-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while substitution reactions can produce a variety of alkylated or acylated derivatives.

Scientific Research Applications

(2,2,4,4-Tetramethyloxetan-3-yl)methanamine has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2,2,4,4-Tetramethyloxetan-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds or ionic interactions with biological molecules, influencing their function. The oxetane ring’s strained structure may also play a role in its reactivity and interaction with enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    (2,2,4,4-Tetramethyloxetan-3-yl)amine: Similar structure but lacks the methylene group.

    (2,2,4,4-Tetramethyloxetan-3-yl)methanol: Contains a hydroxyl group instead of an amine group.

    (2,2,4,4-Tetramethyloxetan-3-yl)acetic acid: Features a carboxylic acid group in place of the amine group.

Uniqueness

(2,2,4,4-Tetramethyloxetan-3-yl)methanamine is unique due to the presence of both the oxetane ring and the amine group, which confer distinct chemical and biological properties. Its structural features make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(2,2,4,4-tetramethyloxetan-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(2)6(5-9)8(3,4)10-7/h6H,5,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDSLKAYZLFJGOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(O1)(C)C)CN)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.